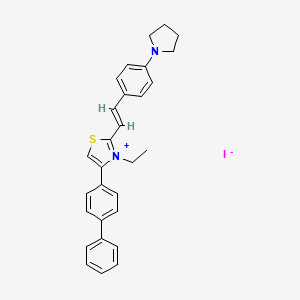
Pretamazium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pretamazium iodide is a useful research compound. Its molecular formula is C29H29IN2S and its molecular weight is 564.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Pretamazium iodide is a compound that has garnered interest in various biological applications, particularly in the field of pharmacology and toxicology. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.
Overview of this compound
This compound is an iodinated compound that may have implications in medical treatments and research. Its mechanism of action and biological effects are closely related to its interaction with iodine metabolism and thyroid function.
The biological activity of this compound is primarily linked to its role in iodine metabolism. Iodine is essential for the synthesis of thyroid hormones, which regulate various physiological processes including metabolism, growth, and development. Disruptions in iodine levels can lead to thyroid dysfunction, which has been observed in studies involving perchlorate, a compound known to interfere with iodide uptake in the thyroid gland .
1. Thyroid Function
Research indicates that iodide compounds can significantly influence thyroid hormone levels. A study examining urinary iodine concentrations showed circadian rhythmicity in both adults and children, highlighting the importance of consistent iodine intake for maintaining proper thyroid function .
Table 1: Urinary Iodine Concentration (UI) Findings
| Subject Group | Average UI (µg/L) | Circadian Rhythm Observed |
|---|---|---|
| Adults | Varies by time | Yes |
| Children | Varies by time | Yes |
2. Impact on Development
The National Academy of Sciences has identified vulnerable populations, such as fetuses of pregnant women with hypothyroidism or iodide deficiency, as being particularly sensitive to disruptions in iodine levels. This underscores the need for adequate iodide intake during pregnancy to support fetal development .
Case Studies
Case Study 1: Iodine Supplementation Effects
A clinical trial conducted on pregnant women demonstrated that supplementation with iodide led to improved thyroid hormone levels and better developmental outcomes in offspring. The study monitored iodine intakes and assessed the impact on maternal and neonatal health.
Case Study 2: Perchlorate Exposure
A cohort study assessed the effects of perchlorate exposure on iodine uptake in a population with varying dietary iodide intake. Results indicated that higher levels of perchlorate were associated with reduced urinary iodine concentrations, suggesting a potential risk for thyroid dysfunction .
Research Findings
Recent research highlights the significance of monitoring iodine intake across different populations:
- Iodine Intake Estimates : Average daily intakes of iodine were found to range from 138 to 353 µg/person/day across various demographic groups, indicating sufficient intake for most individuals but potential deficiencies in specific populations .
- Circadian Variability : The circadian rhythm of urinary iodine excretion suggests that timing of sample collection can significantly affect perceived iodine status, emphasizing the need for standardized sampling protocols in research .
Eigenschaften
CAS-Nummer |
24840-59-3 |
|---|---|
Molekularformel |
C29H29IN2S |
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
3-ethyl-4-(4-phenylphenyl)-2-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C29H29N2S.HI/c1-2-31-28(26-15-13-25(14-16-26)24-8-4-3-5-9-24)22-32-29(31)19-12-23-10-17-27(18-11-23)30-20-6-7-21-30;/h3-5,8-19,22H,2,6-7,20-21H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PHLNJRSJIHEEGV-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |
Isomerische SMILES |
CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N5CCCC5.[I-] |
Kanonische SMILES |
CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















